

Application Note: Solid-Phase Extraction of Propachlor ESA from Water Samples

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Compound of Interest

Compound Name: *propachlor ESA*

Cat. No.: *B044558*

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of propachlor ethanesulfonic acid (ESA), a primary metabolite of the herbicide propachlor, from various water matrices. The described method utilizes octadecylsilane (C18) SPE cartridges for the effective isolation and concentration of this polar, water-soluble compound prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, environmental scientists, and analytical chemists requiring a robust and reliable method for the quantification of **propachlor ESA** in water.

Introduction

Propachlor is a widely used acetanilide herbicide for the control of annual grasses and some broadleaf weeds. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including **propachlor ESA** (2-((1-methylethyl)phenylamino)-2-oxoethanesulfonic acid).^[1] Due to its potential to contaminate ground and surface water, sensitive and accurate analytical methods are essential for monitoring its presence. Solid-phase extraction is a critical sample preparation step that removes interfering matrix components and concentrates the analyte, thereby enhancing analytical sensitivity and accuracy. The protocol detailed herein is based on established methodologies for the analysis of acetamide herbicide degradates in water.^{[2][3]}

Physicochemical Properties of Propachlor ESA

A fundamental understanding of the analyte's properties is crucial for developing an effective SPE method.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S
Molecular Weight	257.31 g/mol [1]
IUPAC Name	2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid [1]
Description	Propachlor ESA is an organosulfonic acid and a metabolite of the herbicide propachlor. [1]

Quantitative Performance Data

The following data is adapted from the U.S. Geological Survey method for the analysis of acetamide herbicides and their degradation products, which utilizes online solid-phase extraction with octadecylsilane media followed by LC/MS.[\[2\]](#)[\[3\]](#) These results demonstrate the effectiveness of C18-based SPE for **propachlor ESA**.

Table 1: Method Detection Limits and Mean Recoveries of **Propachlor ESA**

Water Matrix	Spiking Concentration (µg/L)	Mean Recovery (%)	Method Detection Limit (MDL) (µg/L)
Reagent Water	0.10	90.3 - 118.3	0.004 - 0.051
Reagent Water	1.0	90.3 - 118.3	0.004 - 0.051
Ground Water	0.10	62.3 - 95.5	0.004 - 0.051
Ground Water	1.0	62.3 - 95.5	0.004 - 0.051
Surface Water	0.10	62.3 - 95.5	0.004 - 0.051
Surface Water	1.0	62.3 - 95.5	0.004 - 0.051

Note: Recovery ranges and MDLs are for the entire class of acetamide degradation products, including propachlor ESA, as reported in the cited USGS method.[\[2\]](#)[\[3\]](#)

Experimental Protocol: SPE of Propachlor ESA

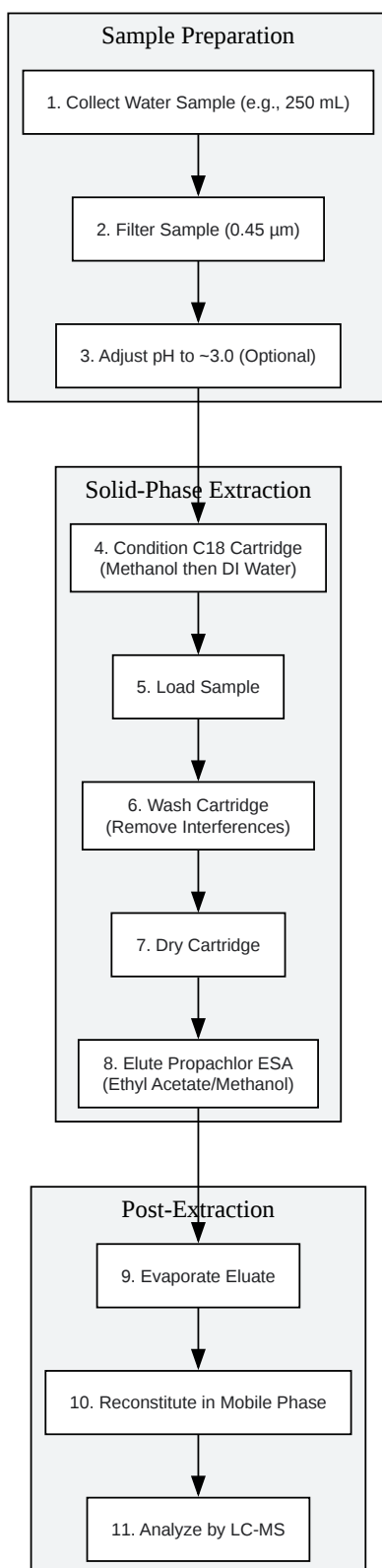
This protocol describes a manual SPE procedure using C18 cartridges for the extraction of **propachlor ESA** from water samples.

Materials:

- SPE Cartridges: C18, 500 mg, 6 mL (or similar)
- Reagents:
 - Methanol (HPLC Grade)
 - Deionized Water (HPLC Grade)

- Ethyl Acetate (HPLC Grade)
- Formic Acid (optional, for sample pH adjustment)
- Equipment:
 - SPE Vacuum Manifold
 - Vacuum Pump
 - Sample Collection Vials (e.g., 15 mL glass conical tubes)
 - Nitrogen Evaporator
 - Glassware for sample and reagent preparation

Workflow Diagram:



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Caption: Workflow for the solid-phase extraction of **propachlor ESA**.

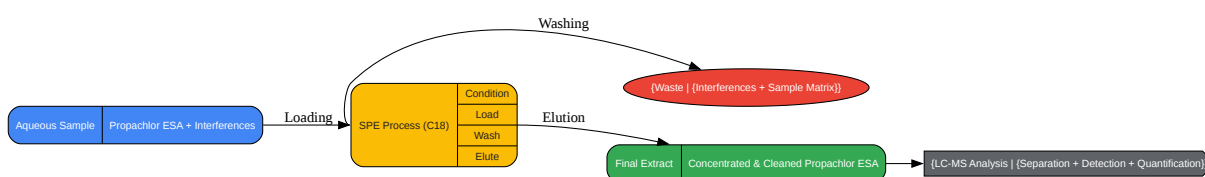
Procedure:

- Sample Pretreatment:
 - Filter the water sample (e.g., 250 mL) through a 0.45 μm filter to remove particulate matter.
 - For enhanced retention of the acidic ESA metabolite, acidification of the sample to approximately pH 3.0 with formic acid is recommended, though not always mandatory.
- SPE Cartridge Conditioning:
 - Place the C18 SPE cartridges on the vacuum manifold.
 - Wash the cartridges with 5 mL of ethyl acetate.
 - Condition the sorbent by passing 5 mL of methanol through the cartridge.
 - Equilibrate the sorbent by passing 10 mL of deionized water. Crucially, do not allow the cartridge to go dry at this stage.
- Sample Loading:
 - Load the pretreated water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.
- Washing:
 - After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
 - Dry the cartridge thoroughly by drawing air through it under full vacuum for at least 10-15 minutes. This step is critical for ensuring efficient elution with organic solvents.
- Elution:
 - Place clean collection vials inside the manifold.

- Elute the retained **propachlor ESA** from the cartridge by passing 8-10 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol. A slow flow rate of 1-2 mL/min is recommended to ensure complete elution.
- Post-Elution Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in a small, precise volume (e.g., 0.5 - 1.0 mL) of the initial mobile phase used for the LC-MS analysis.
 - Vortex the vial to ensure the analyte is fully dissolved. The sample is now ready for injection.

Logical Relationship Diagram

The following diagram illustrates the relationship between the sample, the SPE process, and the final analysis, highlighting the key transitions and objectives at each stage.



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Caption: Logical flow from raw sample to final analysis.

Conclusion

The solid-phase extraction method using C18 cartridges is a highly effective technique for the isolation and concentration of **propachlor ESA** from water samples. The protocol provided,

supported by performance data from established methods, offers a reliable foundation for laboratories conducting environmental monitoring of this important herbicide metabolite. Proper execution of each step, particularly cartridge conditioning and drying, is vital for achieving high recovery and reproducibility.

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References

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